

Navigating the Safe Disposal of Zandelisib: A Procedural Guide

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Compound of Interest		
Compound Name:	Zandelisib	
Cat. No.:	B611922	Get Quote

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like **Zandelisib** is a critical component of laboratory safety and environmental responsibility. **Zandelisib**, a selective inhibitor of phosphoinositide 3-kinase delta (PI3K δ), requires stringent disposal procedures due to its potential environmental toxicity. This guide provides essential, step-by-step information for the safe handling and disposal of **Zandelisib**, aligning with general best practices for hazardous pharmaceutical waste.

Core Safety and Hazard Information

According to its Safety Data Sheet (SDS), **Zandelisib** is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This underscores the importance of preventing its release into the environment. All disposal procedures must comply with applicable federal, state, and local regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]



Hazard Statement	GHS Classification	Precautionary Statement
H302: Harmful if swallowed.	Acute toxicity, Oral (Category 4)	P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effects.	Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)	P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.		
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.		
P330: Rinse mouth.	- -	
P391: Collect spillage.		
P501: Dispose of contents/ container to an approved waste disposal plant.		

Step-by-Step Disposal Protocol for Zandelisib

The following protocol is a synthesis of general guidelines for the disposal of investigational and hazardous drugs. A specific disposal protocol from the manufacturer for **Zandelisib** was not available in the public domain. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations.[3][4]

Personnel Training and Personal Protective Equipment (PPE)

- Training: All personnel handling Zandelisib waste must be trained in chemical waste management and the specific hazards of the compound.[4]
- PPE: To prevent exposure, personnel should wear appropriate PPE, including:



- Double chemotherapy gloves[5][6]
- A solid-front barrier gown[5]
- Safety goggles or a full-face shield[5]

Waste Segregation and Containerization

- Segregation: Zandelisib waste must be segregated from other laboratory waste streams. Do
 not mix it with non-hazardous or other types of chemical waste.[5]
- Primary Containers:
 - Solid Waste: Unused or expired tablets/capsules, contaminated vials, and other solid materials should be placed in their original containers if possible, or in a compatible, sealed plastic or glass container.[4] Do not empty the contents from their original containers.[4]
 - Liquid Waste: Solutions containing Zandelisib should be collected in a compatible, leakproof container.
 - Sharps: Syringes, needles, or other sharps contaminated with Zandelisib must be disposed of in a designated hazardous waste sharps container, often color-coded black for "Bulk" or RCRA waste.[5] Do not dispose of these in standard red sharps containers if they contain residual drug.[5]
- Secondary Containment: All primary waste containers must be stored in a designated
 Satellite Accumulation Area (SAA). The SAA should provide secondary containment, such as a labeled tub with a lid, and be registered with your institution's EHS.[4]

Labeling

- Hazardous Waste Label: Each waste container must be affixed with a "HAZARDOUS"
 WASTE" label provided by your EHS department.[4]
- Label Information: The label must be completed with the following information:
 - Principal Investigator's (PI) name



- Building and room number where the waste is stored
- Contact phone number
- The full chemical name "Zandelisib" and its concentration/percentage. Avoid abbreviations.[4]

Storage and Inspection

- Storage: Store the labeled hazardous waste containers in the designated and secured SAA.
- Weekly Inspections: The research team must inspect each container weekly to ensure it is properly sealed and there are no leaks. These inspections must be documented on an SAA Inspection Log.[4]

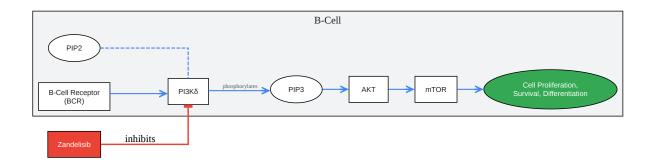
Final Disposal

- Waste Pickup Request: To initiate the disposal process, submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.[4]
- Approved Vendor: The EHS department will arrange for the collection of the waste by an approved hazardous waste management vendor.[3]
- Method of Destruction: The recommended method of destruction for hazardous pharmaceutical waste is incineration at an approved facility.[3][7] This ensures the complete destruction of the active pharmaceutical ingredient.

Zandelisib Mechanism of Action: PI3Kδ Signaling Pathway

Zandelisib is a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3K δ). This pathway is crucial for the proliferation, survival, and differentiation of B-cells, and its inhibition is a therapeutic strategy for B-cell malignancies.[8][9]





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